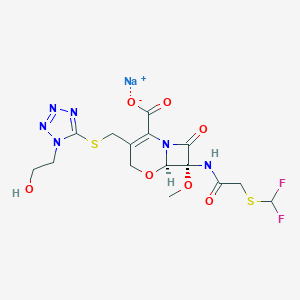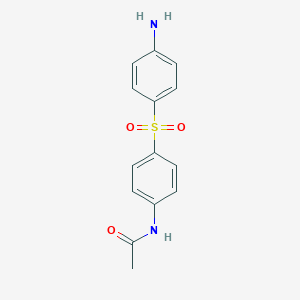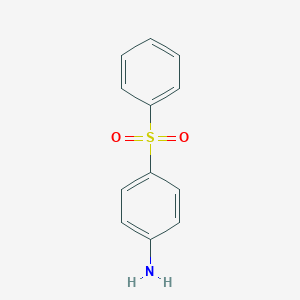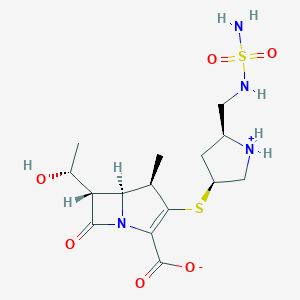
Flomoxef sódico
Descripción general
Descripción
Flomoxef Sodio es un antibiótico oxacephem sintético que se sintetizó por primera vez en Japón en la década de 1980. Pertenece a la clase de antibióticos β-lactámicos y es conocido por su estabilidad frente a las β-lactamasas de espectro extendido (ESBL). Este compuesto es eficaz contra una amplia gama de bacterias Gram-positivas y Gram-negativas, así como anaerobios .
Aplicaciones Científicas De Investigación
Flomoxef Sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo en el estudio de antibióticos β-lactámicos y sus interacciones con enzimas bacterianas.
Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina: Se utiliza en el tratamiento de diversas infecciones bacterianas, incluidas las causadas por bacterias productoras de ESBL.
Industria: Se utiliza en la producción de otros antibióticos β-lactámicos y como estándar de referencia en el control de calidad
Mecanismo De Acción
Flomoxef Sodio ejerce sus efectos uniéndose a las proteínas de unión a la penicilina (PBP) en las paredes celulares bacterianas. Esta unión previene el paso de transpeptidación de la síntesis de peptidoglicano, lo que lleva a la inhibición de la biosíntesis de la pared celular y, en última instancia, causa la muerte celular bacteriana .
Análisis Bioquímico
Biochemical Properties
Flomoxef sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, Flomoxef sodium disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death . This interaction is highly specific and results in the inhibition of bacterial growth.
Cellular Effects
Flomoxef sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity affects cell signaling pathways, gene expression, and cellular metabolism. Flomoxef sodium’s impact on cell signaling pathways includes the inhibition of peptidoglycan synthesis, which is crucial for maintaining cell shape and integrity . Additionally, the inhibition of cell wall synthesis can lead to changes in gene expression, as the bacteria attempt to respond to the antibiotic stress.
Molecular Mechanism
The molecular mechanism of Flomoxef sodium involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. By preventing this cross-linking, Flomoxef sodium weakens the cell wall structure, leading to osmotic instability and cell lysis . The inhibition of PBPs is a key factor in the bactericidal activity of Flomoxef sodium.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flomoxef sodium can change over time. The stability of Flomoxef sodium is influenced by factors such as temperature, pH, and exposure to light. Over time, Flomoxef sodium may degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that Flomoxef sodium can maintain its effectiveness for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting its efficacy and safety.
Dosage Effects in Animal Models
The effects of Flomoxef sodium vary with different dosages in animal models. At therapeutic doses, Flomoxef sodium effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may occur . Studies in animal models have shown that the threshold for these toxic effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flomoxef sodium is involved in various metabolic pathways within bacterial cells. It primarily targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis disrupts the normal metabolic flux, leading to the accumulation of precursors and intermediates . Flomoxef sodium also interacts with enzymes involved in cell wall synthesis, further affecting the metabolic pathways that maintain cell wall integrity.
Transport and Distribution
Flomoxef sodium is transported and distributed within cells and tissues through various mechanisms. It can penetrate bacterial cell walls and reach its target sites, such as penicillin-binding proteins (PBPs). The distribution of Flomoxef sodium within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins . These factors determine the localization and accumulation of Flomoxef sodium in infected tissues, contributing to its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Flomoxef sodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. Flomoxef sodium targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This specific localization allows Flomoxef sodium to effectively inhibit cell wall synthesis and induce cell lysis. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of Flomoxef sodium within bacterial cells.
Métodos De Preparación
La preparación de Flomoxef Sodio implica los siguientes pasos:
Síntesis de ácido Flomoxef: El paso inicial implica la síntesis de ácido Flomoxef. Esto se logra haciendo reaccionar intermediarios específicos en condiciones controladas.
Conversión a Flomoxef Sodio: El ácido Flomoxef se convierte luego en Flomoxef Sodio agregando una solución de bicarbonato de sodio mientras se agita a una temperatura de 0-10 °C hasta que el valor de pH de la solución de reacción alcanza 4.2-5.2. .
Análisis De Reacciones Químicas
Flomoxef Sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Flomoxef Sodio es similar a otros antibióticos β-lactámicos, como las cefalosporinas y los carbapenémicos. es único en su estabilidad frente a las ESBL y su amplia actividad de espectro contra bacterias Gram-positivas y Gram-negativas. Compuestos similares incluyen:
Cefmetazol: Otro antibiótico β-lactámico con aplicaciones y mecanismos de acción similares.
Cefotaxima: Una cefalosporina de tercera generación con un espectro de actividad similar.
Ceftriaxona: Una cefalosporina de amplio espectro utilizada en el tratamiento de diversas infecciones bacterianas
Propiedades
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-03-5 | |
| Record name | Flomoxef sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOMOXEF SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flomoxef Sodium and what is its mechanism of action?
A1: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Flomoxef sodium?
A2: The molecular formula of Flomoxef Sodium is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]
Q3: Can you elaborate on the in vitro and in vivo efficacy of Flomoxef sodium?
A3: Flomoxef sodium demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]
Q4: What are the known resistance mechanisms to Flomoxef sodium?
A4: Similar to other beta-lactam antibiotics, resistance to Flomoxef sodium can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of Flomoxef sodium and other antibiotics.
Q5: What are the pharmacokinetic properties of Flomoxef Sodium?
A5: Flomoxef Sodium exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []
Q6: How does Flomoxef Sodium penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?
A6: Studies have investigated the penetration of Flomoxef Sodium into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of Flomoxef Sodium resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.
Q7: Has Flomoxef Sodium been investigated for its potential use in drug delivery systems?
A7: Research has explored the potential of Flomoxef Sodium in drug delivery systems. [, , ] Studies have incorporated Flomoxef Sodium into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of Flomoxef Sodium on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []
Q8: What are the potential applications of Flomoxef Sodium in combination therapies?
A9: Research suggests that Flomoxef sodium may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of Flomoxef sodium with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)












